2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide
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Overview
Description
2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide is an organic compound with a complex structure that includes a sulfonyl group, a phenylethenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide typically involves multiple steps:
Formation of the Butanamide Backbone: The initial step involves the preparation of the butanamide backbone through the reaction of 2,2-dimethylbutanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the butanamide reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Addition of the Phenylethenyl Group: The final step involves the addition of the phenylethenyl group through a Heck reaction, where the sulfonylbutanamide reacts with styrene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The phenylethenyl group may interact with hydrophobic pockets within proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-phenylbutanamide: Lacks the sulfonyl and phenylethenyl groups, resulting in different chemical properties and biological activities.
N-[(E)-2-phenylethenyl]sulfonylbutanamide: Lacks the 2,2-dimethyl substitution, which affects its steric and electronic properties.
2,2-dimethyl-N-[(E)-2-phenylethenyl]butanamide: Lacks the sulfonyl group, leading to different reactivity and interactions.
Uniqueness
2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide is unique due to the presence of both the sulfonyl and phenylethenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-4-14(2,3)13(16)15-19(17,18)11-10-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,15,16)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPWYZSJIRLBPC-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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